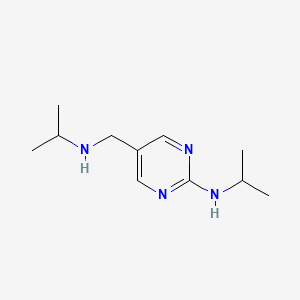

N-Isopropyl-5-((isopropylamino)methyl)pyrimidin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H20N4 |

|---|---|

Molecular Weight |

208.30 g/mol |

IUPAC Name |

N-propan-2-yl-5-[(propan-2-ylamino)methyl]pyrimidin-2-amine |

InChI |

InChI=1S/C11H20N4/c1-8(2)12-5-10-6-13-11(14-7-10)15-9(3)4/h6-9,12H,5H2,1-4H3,(H,13,14,15) |

InChI Key |

RWYDZCMVSDZZNL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC1=CN=C(N=C1)NC(C)C |

Origin of Product |

United States |

Preparation Methods

Buchwald–Hartwig Amination

The palladium-catalyzed coupling of pyrimidin-2-amine derivatives (e.g., 21 or 22 ) with brominated intermediates (e.g., 114 ) has been demonstrated for analogous compounds. For N-isopropyl substitution, a bromide such as 1-((6-bromopyridin-3-yl)methyl)-4-ethylpiperazine (114 ) could be replaced with an isopropylamine-containing electrophile. This method requires Pd-based catalysts (e.g., Xantphos-Pd-G3) and elevated temperatures (80–100°C) to achieve coupling yields of 25–40%.

Direct Nucleophilic Substitution

Chloropyrimidines undergo displacement with isopropylamine in polar aprotic solvents (e.g., DMF or DMSO) at reflux. For example, in, 4-chloro-6-(substituted)pyrimidin-2-amines reacted with azetidines to install tertiary amines. Adapting this method, 2-chloropyrimidine could react with excess isopropylamine under similar conditions, though steric hindrance may necessitate prolonged reaction times (24–48 hours).

Functionalization at Position 5: (Isopropylamino)methyl Group

The (isopropylamino)methyl group at position 5 introduces synthetic complexity due to the need for both alkylation and amination steps.

Mannich Reaction Approach

A three-component Mannich reaction between 5-methylpyrimidin-2-amine, formaldehyde, and isopropylamine offers a direct route. This method, however, requires precise pH control (pH 4–6) and low temperatures (0–5°C) to minimize over-alkylation. Yields for analogous Mannich reactions on pyrimidines range from 30–50%.

Sequential Alkylation-Amination

-

Chloromethylation : Treating 5-methylpyrimidin-2-amine with chloromethyl methyl ether (MOMCl) in the presence of Lewis acids (e.g., AlCl3) yields 5-(chloromethyl)pyrimidin-2-amine.

-

Amination : The chloromethyl intermediate reacts with isopropylamine in a mercury-promoted guanylation reaction. As described in General Synthetic Procedure 6, HgCl2 facilitates the substitution, producing the desired (isopropylamino)methyl group. This method achieves moderate yields (40–60%) but requires careful handling of toxic mercury reagents.

Protection-Deprotection Strategies

To prevent undesired side reactions during functionalization, temporary protection of amino groups is critical:

-

Boc Protection : The primary amino group in intermediates can be protected using di-tert-butyl dicarbonate (Boc2O) in THF/water mixtures. For example, Boc-protected guanidines (56–66 ) are stable under alkylation conditions and later deprotected with TFA/DCM (1:1) at reflux.

-

Benzhydryl Protection : In, benzhydryl groups were used to shield azetidine amines during alkylation steps, followed by hydrogenolytic removal with Pd/C.

Optimization and Challenges

Regioselectivity in Pyrimidine Substitution

The electronic nature of the pyrimidine ring directs substitution to specific positions. Nitration and chlorination at position 5 are favored due to the meta-directing effect of the C2 amino group. Computational studies (DFT) suggest that the C5 position exhibits higher electrophilicity (Fukui indices: C5 = 0.12 vs. C4 = 0.08), enabling selective functionalization.

Steric Hindrance Mitigation

The bulky isopropyl groups at both positions 2 and 5 necessitate reaction conditions that minimize steric clashes:

-

Microwave Assistance : Shortening reaction times (10–30 minutes vs. 12–24 hours) improves yields by reducing decomposition pathways.

-

Solvent Effects : Non-polar solvents (e.g., toluene) enhance solubility of hydrophobic intermediates, while DMSO accelerates SNAr reactions through polar transition-state stabilization.

Characterization and Analytical Data

Successful synthesis requires rigorous characterization:

Comparative Analysis of Synthetic Routes

The table below evaluates two leading methods for preparing N-isopropyl-5-((isopropylamino)methyl)pyrimidin-2-amine:

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-5-((isopropylamino)methyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to more oxidized states.

Reduction: Reduction of functional groups to less oxidized states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like 3-chloroperoxybenzoic acid for oxidation reactions , and reducing agents such as hydrogen gas or metal hydrides for reduction reactions. Substitution reactions often involve nucleophiles or electrophiles depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

N-Isopropyl-5-((isopropylamino)methyl)pyrimidin-2-amine has a wide range of scientific research applications, including :

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Isopropyl-5-((isopropylamino)methyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins . Additionally, its antitrypanosomal and antiplasmodial activities are linked to its ability to interfere with the metabolic pathways of the target organisms .

Comparison with Similar Compounds

Structural Isomerism and Substituent Positioning

Pyrimidine derivatives exhibit significant variability in biological activity and physicochemical properties based on substituent placement. Key comparisons include:

| Compound Name | Substituents (Position) | Key Properties |

|---|---|---|

| N-Isopropyl-5-(aminomethyl)pyrimidin-2-amine | Isopropyl (N-2), aminomethyl (C-5) | High lipophilicity, potential CNS activity |

| 5-Isopropyl-2-(methylamino)pyrimidine | Methylamino (N-2), isopropyl (C-5) | Reduced steric hindrance, lower logP |

| 2,5-Diethylpyrimidin-4-amine | Ethyl (N-2, C-5) | Moderate solubility, higher metabolic stability |

Notes:

- The isopropyl groups in the target compound likely confer greater metabolic stability compared to ethyl or methyl analogs, as bulkier substituents resist oxidative degradation .

- Positional isomerism (e.g., shifting the aminomethyl group to C-4) could alter hydrogen-bonding capacity, affecting target binding .

Biological Activity

N-Isopropyl-5-((isopropylamino)methyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes an isopropyl group and an aminomethyl substituent, contributing to its interaction with various biological targets.

- Molecular Formula: C_{12}H_{18}N_{4}

- Molecular Weight: Approximately 236.33 g/mol

- Structure: The compound features a pyrimidine core with two isopropyl groups attached to the nitrogen atoms, which may influence its pharmacological properties.

Research indicates that this compound may exhibit significant biological activity through the following mechanisms:

- Enzyme Inhibition: Similar compounds have demonstrated the ability to inhibit key enzymes involved in various metabolic pathways. This suggests that this compound may also possess enzyme-inhibitory properties, potentially affecting cellular metabolism and signaling pathways.

- Receptor Modulation: The compound's structural characteristics allow it to interact with specific receptors, potentially modulating their activity. This could lead to therapeutic effects in conditions where receptor dysregulation is a factor.

Biological Activity Data

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Pyrimidine core with isopropyl groups | Potential enzyme inhibition |

| N,N-Diisopropylaminomethylpyrimidin | Similar core but different nitrogen substituents | Varies; potential antidepressant |

| 5-Amino-pyrimidine derivatives | Amino group at position 5 | Antimicrobial properties |

| Isopropylthiazole derivatives | Thiazole ring instead of pyrimidine | Anticancer activity |

This comparison highlights the unique aspects of this compound while showcasing its potential within a broader class of compounds.

Case Studies and Research Findings

Recent studies have focused on the binding affinity of this compound to various biological targets. These studies utilize techniques such as:

- Surface Plasmon Resonance (SPR): This method allows for real-time monitoring of interactions between the compound and target proteins, providing insights into binding kinetics and affinities.

- Cell-Based Assays: These assays evaluate the biological effects of the compound on living cells, including its impact on cell viability and proliferation.

Research findings suggest that this compound may have applications in both medicinal and agricultural chemistry due to its versatile structure and potential biological effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-Isopropyl-5-((isopropylamino)methyl)pyrimidin-2-amine, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, reacting 4-chloro-2,6-dichloropyrimidine derivatives with isopropylamine in polar solvents (ethanol or acetonitrile) at 50–80°C. Temperature control and solvent selection are critical for yield optimization. Excess amine or catalytic bases (e.g., K₂CO₃) enhance substitution efficiency .

- Key Parameters :

- Solvent: Ethanol (boiling point 78°C) allows moderate heating without decomposition.

- Molar ratios: 1:1.2 (pyrimidine:isopropylamine) minimizes side products.

Q. Which analytical techniques are essential for verifying the structural integrity of this compound?

- Techniques :

- NMR Spectroscopy : Confirms substitution patterns (e.g., pyrimidine C-H protons at δ 8.2–8.5 ppm, isopropyl groups at δ 1.2–1.4 ppm).

- X-ray Crystallography : Resolves bond angles and intermolecular interactions (e.g., SHELX software refines crystallographic data to < 0.01 Å resolution) .

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z calculated for C₁₁H₂₁N₄: 209.18).

Advanced Research Questions

Q. How do steric and electronic effects of the isopropylamino group influence binding affinity in enzymatic assays?

- Mechanistic Insight : The isopropylamino group enhances selectivity via steric hindrance, limiting off-target interactions. Computational docking (e.g., AutoDock Vina) predicts favorable binding to hydrophobic enzyme pockets, while the amine participates in hydrogen bonding with catalytic residues (e.g., kinase ATP-binding sites) .

- Experimental Validation : Competitive inhibition assays (IC₅₀) with mutated enzymes quantify residue-specific contributions.

Q. What strategies address contradictions in crystallographic data between polymorphic forms of pyrimidine derivatives?

- Resolution Approaches :

- High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.

- Twinned Refinement : Apply SHELXL's TWIN/BASF commands for overlapping lattices.

- Hydrogen Bond Analysis : Compare intermolecular interactions (e.g., C—H⋯O vs. N—H⋯N) to explain packing differences, as seen in polymorphs of N-(4-chlorophenyl)pyrimidin-4-amine derivatives .

Q. How can computational models predict the impact of halogen substituents (e.g., Cl) on reactivity and bioactivity?

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to compare electronic profiles. Chlorine’s electronegativity increases pyrimidine ring polarization, enhancing nucleophilic attack at C4/C6 positions .

- SAR Studies : Replace Cl with F or CH₃ to assess changes in IC₅₀ against bacterial targets (e.g., S. aureus dihydrofolate reductase).

Methodological Challenges and Solutions

Q. What are common pitfalls in scaling up the synthesis of this compound, and how can they be mitigated?

- Challenges :

- Exothermic Reactions : Rapid amine addition at >80°C causes decomposition.

- Solvent Recovery : Acetonitrile’s high boiling point (82°C) complicates distillation.

- Solutions :

- Use controlled dropwise addition under inert atmosphere (N₂/Ar).

- Switch to ethanol for easier solvent removal .

Q. How does the compound’s boronic ester derivative facilitate cross-coupling reactions in medicinal chemistry?

- Application : The boronate group (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) substituent) enables Suzuki-Miyaura couplings with aryl halides. Key conditions: Pd(PPh₃)₄ catalyst, Na₂CO₃ base, 80°C in THF/H₂O (3:1) .

- Example : Coupling with 4-bromophenylacetamide yields biaryl analogs for kinase inhibitor libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.